molecular formula C15H17Br2N3O2 B2867795 (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)heptanehydrazide CAS No. 330673-07-9

(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)heptanehydrazide

Cat. No.: B2867795
CAS No.: 330673-07-9
M. Wt: 431.128
InChI Key: ZTHZKGXCEGGKDT-UHFFFAOYSA-N
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Description

(Z)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)heptanehydrazide is a synthetic hydrazide derivative featuring a 5,7-dibromo-substituted indolinone core conjugated via a Z-configuration hydrazone linkage to a heptane chain. This compound belongs to a broader class of indolinone hydrazides, which are studied for applications in medicinal chemistry, particularly as kinase inhibitors, anticonvulsants, and antimicrobial agents .

Properties

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]heptanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Br2N3O2/c1-2-3-4-5-6-12(21)19-20-14-10-7-9(16)8-11(17)13(10)18-15(14)22/h7-8,18,22H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEBHOYITXTIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)heptanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characterization, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between 5,7-dibromoindoline-2,3-dione and heptanehydrazide. The product is characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry.

Structural Data

The molecular formula of the compound is C20H19Br2N3O3C_{20}H_{19}Br_2N_3O_3, with a molecular weight of approximately 509.2 g/mol. Key structural features include:

  • Double bond between C7 and N2, with a bond length of 1.297(2) Å.
  • Planar configuration due to intramolecular hydrogen bonding.

Anticancer Properties

Research has shown that derivatives of indolinones exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Cell Viability Assays : Studies have reported IC50 values indicating the concentration at which the compound reduces cell viability by 50%. For example:
    • In MCF-7 breast cancer cells, an IC50 value of 0.434 ± 0.08 µM was observed for the compound compared to standard drugs like Indomethacin with an IC50 of 0.416 ± 0.04 µM .
  • Mechanism of Action : The compound has been shown to interact with DNA, leading to the activation of apoptotic pathways. This interaction is crucial for its anticancer activity as it can disrupt cellular functions leading to cancer cell death.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other pharmacological effects:

  • Antimicrobial Activity : Some studies suggest potential antibacterial properties against various strains.
  • Anti-inflammatory Effects : Preliminary data indicate that the compound may reduce inflammation markers in vitro.

Table 1: Summary of Biological Activity

Activity TypeCell LineIC50 (µM)Reference
AnticancerMCF-70.434 ± 0.08
AnticancerHeLaTBDTBD
AntimicrobialE. coliTBDTBD
Anti-inflammatoryRAW 264.7TBDTBD

Case Studies

A notable case study involved the evaluation of this compound in a panel of cancer cell lines including breast (MCF-7), cervical (HeLa), and lung cancer cells. The study demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Core Indolinone Modifications
  • 5,7-Dibromo substitution: The target compound’s dibromoindolinone core distinguishes it from non-halogenated analogs (e.g., benzofuran carbohydrazides in ).
  • This configuration is critical for maintaining spatial alignment in biological targets .
Hydrazide Chain Diversity
  • Heptanehydrazide vs. semicarbazide/thiosemicarbazide : The heptane chain increases lipophilicity (logP) compared to semicarbazide (DH-01, ) or thiosemicarbazide derivatives (). This may improve membrane permeability but reduce aqueous solubility .
  • Aromatic vs. aliphatic hydrazides : Benzofuran carbohydrazides () exhibit conjugated π-systems, enabling fluorescence or charge-transfer interactions absent in the aliphatic heptane chain of the target compound .
Physical Properties
Compound Name Substituents Hydrazide Type Yield (%) Mp (°C) Key IR Peaks (cm⁻¹)
Target Compound (Z) 5,7-dibromoindolinone Heptanehydrazide - - -
DH-01 () 5,7-dibromoindolinone Semicarbazide 75 232–234 1681 (C=O), 1620 (C=N)
5g () 5-chloroindolinone Thiosemicarbazide 73 165–167 1123 (C=S), 1716 (C=O)
Benzofuran carbohydrazide () 2-oxoindolinone Benzofuran carbohydrazide - - 1680–1700 (C=O)
  • Melting points : Higher melting points in DH-01 (232–234°C) suggest stronger hydrogen bonding (N-H∙∙∙O=C) compared to thiosemicarbazides (165–167°C) .
  • IR spectroscopy : The absence of C=S (1123 cm⁻¹) in the target compound distinguishes it from thiosemicarbazides .

Hydrogen Bonding and Crystal Packing

  • Intermolecular interactions: The dibromoindolinone core in DH-01 forms N-H∙∙∙O hydrogen bonds (), stabilizing crystal lattices. The heptane chain in the target compound may introduce van der Waals interactions, altering solubility and crystallinity .

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